![molecular formula C21H22ClN3O4S B2915433 N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351623-40-9](/img/structure/B2915433.png)
N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 4H-chromene, a piperazine ring, and a thiophene .
Molecular Structure Analysis
The 4H-chromene is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The thiophene is a five-membered ring with one sulfur atom .Scientific Research Applications
Enantioselective Catalysis
Compounds containing piperazine and chromene structures have been studied for their potential as catalysts in enantioselective synthesis. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Ligand Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of ligands containing thiophene and piperazine structures offer insights into the design of complex molecules for potential applications in material science and molecular engineering. For instance, N,N′-bis((thiophene-2-carboxamide)propyl)piperazine has been synthesized and characterized, providing a foundation for further studies in coordination chemistry and crystallography (Balaban et al., 2008).
Antimicrobial Activity
Hybrid molecules incorporating piperazine along with other functional groups have been investigated for their antimicrobial properties. Research in this area focuses on developing new compounds with enhanced activity against various microorganisms. For example, a study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, highlighting the potential of such compounds in medicinal chemistry (Başoğlu et al., 2013).
Heterocyclic Compound Synthesis
The design and synthesis of novel heterocyclic compounds, including those containing chromene, piperazine, and thiophene moieties, are of significant interest due to their potential applications in drug development and organic materials. Studies in this area aim to explore the chemical space for new bioactive molecules and materials with unique properties (Mekky & Sanad, 2019).
Future Directions
Mechanism of Action
Target of Action
It is known that chromone derivatives, which are structurally similar to this compound, have a wide range of biological activities . They interact with multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Chromone derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This allows them to bind with high affinity to their targets .
Biochemical Pathways
Chromone derivatives are known to affect a variety of biological pathways, contributing to their broad-spectrum biological activities .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining its effectiveness as a therapeutic agent .
Result of Action
Chromone derivatives are known to have various biological activities, including anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity, and activities related to the central nervous system .
Action Environment
The synthesis of similar compounds has been achieved under environmentally friendly conditions, suggesting that these factors may play a role in the compound’s action .
properties
IUPAC Name |
N-[2-[4-(4-oxochromene-2-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S.ClH/c25-17-13-19(28-18-4-2-1-3-16(17)18)21(27)24-10-8-23(9-11-24)7-6-22-20(26)15-5-12-29-14-15;/h1-5,12-14H,6-11H2,(H,22,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYBDFGVKCAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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